molecular formula C20H32N2O2 B160249 (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid CAS No. 64192-56-9

(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

Cat. No. B160249
CAS RN: 64192-56-9
M. Wt: 332.5 g/mol
InChI Key: SRIZDZJPKIYUPZ-ACGFIOGVSA-N
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Description

U-51605 is a stable analog of the endoperoxide prostaglandin H2 (PGH2). It is an inhibitor of both prostacyclin (PGI) and thromboxane (TX) synthases with more selectivity towards PGI synthase. U-51605 is also a partial agonist at TP receptors. In human foreskin fibroblasts, U-51605 inhibits PGI synthase at a concentration of 2.8 µM, whereas, human platelet TX synthase is inhibited at a concentration of 5.6 µM. At concentrations up to 1 µM, U-51605 reduced the release of prostacyclin in SHR aorta elicited by the calcium ionophore A-23187 with no effect on TXA2 production and yet significantly increased PGE2 and PGF2α release.

Scientific Research Applications

1. Enzyme Inhibition Studies

(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid and its derivatives have been studied for their potential as enzyme inhibitors. For instance, the synthesis of 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives, closely related to the compound , has been shown to yield inhibitors of alpha-mannosidases (Moreno‐Vargas & Vogel, 2003).

2. Antibacterial Agent Development

Related chemical structures have been investigated for their antibacterial properties. A study described the synthesis of 7-diazabicycloalkylquinolones, showing promise as antibacterial agents for veterinary medicine (McGuirk et al., 1992).

3. Molecular Structure Analysis

The molecular structures of compounds similar to (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, have been determined through electron diffraction, providing insights into the geometry of these molecules (Chiang et al., 1975).

4. Complexation Studies

Research has also explored the complexation of similar structures with p-sulfonatocalix[4]arene, demonstrating the significance of spherical shape complementarity in molecular recognition (Bakirci et al., 2005).

5. Reaction Mechanisms

Studies have delved into the reaction mechanisms of related compounds, such as the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, providing valuable information on the chemical behaviors of these complex structures (Kobayashi et al., 1992).

6. Synthesis and Applications

Further research includes the synthesis of related compounds and exploring their applications. For example, the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for substrates in polymerization studies (Schueller et al., 1996).

properties

{ "Design of the Synthesis Pathway": "The synthesis of (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid can be achieved through a multi-step process involving the synthesis of several key intermediates.", "Starting Materials": [ "2,5-dioxopiperazine", "1,4-cyclohexadiene", "1,3-dibromopropane", "1,5-dibromopentane", "6-bromo-1-hexene", "1,2-diaminocyclohexane", "5-bromo-2-pentene", "4-bromo-1-butene", "5-bromo-1-pentene", "5-iodo-1-pentene", "4-iodo-1-butene", "5-bromo-2-methyl-1-pentene", "4-bromo-2-methyl-1-butene", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "diethyl ether", "triethylamine", "acetic anhydride", "acetic acid", "hydrochloric acid", "potassium hydroxide", "sodium hydroxide", "methanol", "ethanol", "hexanes", "toluene", "chloroform", "diethyl ether", "water" ], "Reaction": [ { "Reactants": [ "2,5-dioxopiperazine", "1,4-cyclohexadiene", "diethyl ether", "triethylamine" ], "Conditions": "room temperature, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1,4-cyclohexadiene-2,5-dione-1,4-bis(ethylamine)" }, { "Reactants": [ "(1R,4S,5R)-1,4-cyclohexadiene-2,5-dione-1,4-bis(ethylamine)", "1,3-dibromopropane", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene", "1,5-dibromopentane", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentylamine" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentylamine", "6-bromo-1-hexene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentyl-6-hexenylamine" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentyl-6-hexenylamine", "1,2-diaminocyclohexane", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl-1,2-diaminocyclohexane" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl-1,2-diaminocyclohexane", "5-bromo-2-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "4-bromo-1-butene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-but-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-but-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "5-bromo-1-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "5-iodo-1-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "4-iodo-1-butene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-but-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-but-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "5-bromo-2-methyl-1-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-6-methylhept-5-en-2-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-

CAS RN

64192-56-9

Product Name

(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

(Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1

InChI Key

SRIZDZJPKIYUPZ-ACGFIOGVSA-N

Isomeric SMILES

C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O

SMILES

CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O

Canonical SMILES

CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O

synonyms

9α,11α-azoprosta-5Z,13E-dien-1-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

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